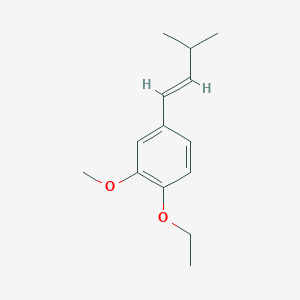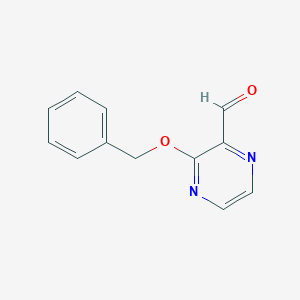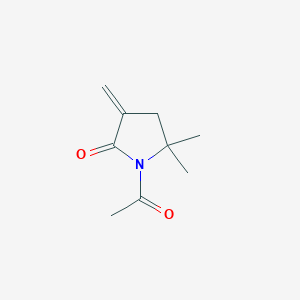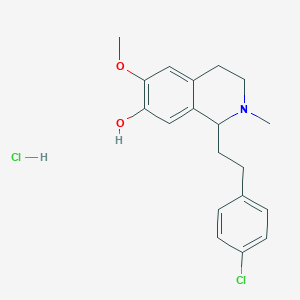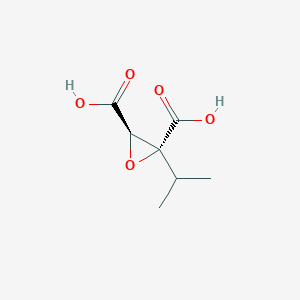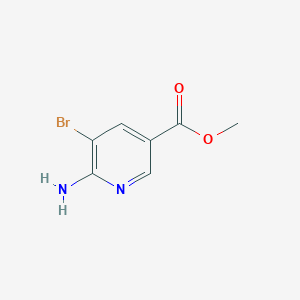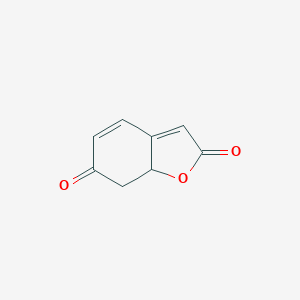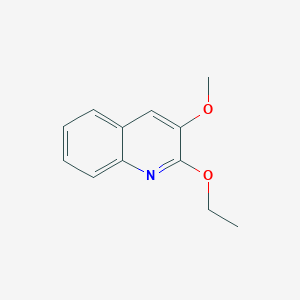
2-Ethoxy-3-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methoxyquinoline, also known as EMQ, is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. EMQ has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-methoxyquinoline is not well understood, but it is believed to involve multiple pathways. 2-Ethoxy-3-methoxyquinoline has been shown to inhibit the activity of various enzymes, such as topoisomerase II and acetylcholinesterase, which play critical roles in cellular processes. 2-Ethoxy-3-methoxyquinoline has also been reported to modulate the expression of genes involved in apoptosis, cell cycle regulation, and oxidative stress. Furthermore, 2-Ethoxy-3-methoxyquinoline has been shown to interact with cellular membranes and alter their fluidity and permeability.
Biochemical and Physiological Effects
2-Ethoxy-3-methoxyquinoline has been reported to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Ethoxy-3-methoxyquinoline has been shown to exhibit antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of chronic diseases. At higher concentrations, 2-Ethoxy-3-methoxyquinoline has been reported to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer therapy. However, the precise mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxy-3-methoxyquinoline has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. 2-Ethoxy-3-methoxyquinoline can also be easily modified to introduce functional groups or conjugate with other molecules, which may enhance its pharmacological or analytical properties. However, 2-Ethoxy-3-methoxyquinoline also has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the selection of appropriate experimental conditions and controls to ensure the validity and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethoxy-3-methoxyquinoline, including the development of novel synthetic methods, the investigation of its pharmacological and analytical properties, and the elucidation of its mechanism of action. One potential direction is the synthesis of 2-Ethoxy-3-methoxyquinoline derivatives with improved water solubility and bioavailability, which may enhance their therapeutic potential. Another direction is the exploration of 2-Ethoxy-3-methoxyquinoline as a fluorescent probe for the detection of biomolecules and metal ions in biological samples. Finally, the investigation of 2-Ethoxy-3-methoxyquinoline's interaction with cellular membranes and its effect on membrane properties may provide insights into its mechanism of action and potential applications in drug delivery and nanotechnology.
Conclusion
In conclusion, 2-Ethoxy-3-methoxyquinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 2-Ethoxy-3-methoxyquinoline can be synthesized using various methods, and its pharmacological and analytical properties have been extensively studied. 2-Ethoxy-3-methoxyquinoline exhibits various biochemical and physiological effects, and its mechanism of action is not well understood. 2-Ethoxy-3-methoxyquinoline has several advantages and limitations for lab experiments, and future directions for its study include the development of novel synthetic methods, the investigation of its pharmacological and analytical properties, and the elucidation of its mechanism of action.
Synthesemethoden
2-Ethoxy-3-methoxyquinoline can be synthesized using various methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer synthesis. The most common method for synthesizing 2-Ethoxy-3-methoxyquinoline is the Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a suitable oxidizing agent. The reaction proceeds through a series of intermediate steps, leading to the formation of 2-Ethoxy-3-methoxyquinoline as the final product. The yield and purity of 2-Ethoxy-3-methoxyquinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-methoxyquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Ethoxy-3-methoxyquinoline has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects. 2-Ethoxy-3-methoxyquinoline has also been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 2-Ethoxy-3-methoxyquinoline has been used as a building block for the synthesis of novel organic materials, such as polymers and liquid crystals. In analytical chemistry, 2-Ethoxy-3-methoxyquinoline has been employed as a fluorescent probe for the detection of metal ions and biomolecules.
Eigenschaften
CAS-Nummer |
172604-99-8 |
|---|---|
Produktname |
2-Ethoxy-3-methoxyquinoline |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-ethoxy-3-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-11(14-2)8-9-6-4-5-7-10(9)13-12/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
FZRXLPZFDURLME-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2C=C1OC |
Kanonische SMILES |
CCOC1=NC2=CC=CC=C2C=C1OC |
Synonyme |
Quinoline, 2-ethoxy-3-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




